2,3-Dichlorobiphenyl
Overview
Description
2,3-Dichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety . These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
Mechanism of Action
Target of Action
2,3-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the mediation of toxic effects from exposure to dioxin-like compounds .
Biochemical Pathways
Biological transformation of polychlorinated biphenyls like this compound could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation . The first step of degradation is to catalyze the addition of a molecule of oxygen to the 2,3-position of PCBs under the action of biphenyl 2,3-dioxygenase (BphA) to form cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl .
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed into the body .
Result of Action
The binding of this compound to the AhR can lead to a variety of cellular and molecular effects. For example, it has been found to decrease the levels of dopamine in PC12 adrenal medulla cells . Additionally, it can increase the percentage of Xenopus laevis intersex males .
Action Environment
Its action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been found as a contaminant in urban soil samples , suggesting that soil composition and other environmental conditions could potentially affect its bioavailability and toxicity.
Biochemical Analysis
Biochemical Properties
The first step of degradation of 2,3-Dichlorobiphenyl is to catalyze the addition of a molecule of oxygen to the 2,3-position of this compound under the action of biphenyl 2,3-dioxygenase (BphA) to form cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl . This is then catalyzed by dehydrogenase (BphB) to generate 2,3-dihydroxychlorobiphenyl .
Cellular Effects
It is known that PCBs can damage the health of organisms and even trigger cancer, according to various human and animal studies .
Molecular Mechanism
The molecular mechanism of this compound involves the action of enzymes like biphenyl 2,3-dioxygenase (BphA) and dehydrogenase (BphB) in its degradation process .
Temporal Effects in Laboratory Settings
It is known that PCBs do not break down readily and can persist in the environment for a long time .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Pcbs have been found to cause harmful health effects, including triggering cancer .
Metabolic Pathways
The metabolic pathways of this compound involve the action of enzymes like biphenyl 2,3-dioxygenase (BphA) and dehydrogenase (BphB) in its degradation process .
Transport and Distribution
It is known that PCBs can bioaccumulate in organisms .
Subcellular Localization
It is known that PCBs can accumulate in various tissues of organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chlorobiphenyls, including 2,3-dichlorobiphenyl, can be achieved through several methods. One common method involves the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that react with chlorinated benzene derivatives . Another method includes the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide dibenzoate .
Industrial Production Methods: Industrial production of this compound often involves the Ullmann reaction, where chlorinated benzene derivatives are coupled in the presence of a copper catalyst . This method allows for the efficient production of various chlorobiphenyl isomers, including this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobiphenyl undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, often through catalytic hydrogenation.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation is often performed using palladium or nickel catalysts under hydrogen gas.
Substitution: Reagents such as sodium hydroxide or ammonia are commonly used for nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
2,3-Dichlorobiphenyl has several scientific research applications, including:
Comparison with Similar Compounds
- 2,4-Dichlorobiphenyl
- 2,5-Dichlorobiphenyl
- 3,4-Dichlorobiphenyl
- 4,4’-Dichlorobiphenyl
Comparison: 2,3-Dichlorobiphenyl is unique in its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity. For example, 2,4-dichlorobiphenyl and 2,5-dichlorobiphenyl have different positions of chlorine atoms, leading to variations in their chemical properties and environmental behavior . The specific substitution pattern of this compound makes it particularly useful for studying the effects of chlorine position on the behavior of polychlorinated biphenyls .
Properties
IUPAC Name |
1,2-dichloro-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKZKJEJBZBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073409 | |
Record name | 2,3-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16605-91-7, 25512-42-9 | |
Record name | 2,3-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016605917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorobiphenyl (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B721XXDK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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